molecular formula C21H55O8PSi5 B13832763 Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester CAS No. 32046-28-9

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester

Cat. No.: B13832763
CAS No.: 32046-28-9
M. Wt: 607.1 g/mol
InChI Key: OABPYCCCPPLWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is a chemical compound with the molecular formula C21H55O8PSi5 and a molecular weight of 607.0579 . This compound is known for its unique structure, which includes multiple trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester typically involves the reaction of phosphoric acid derivatives with trimethylsilyl-protected glycerol derivatives. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups. Common reagents used in the synthesis include trimethylsilyl chloride and base catalysts such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted silyl compounds, and various oxidized or reduced forms depending on the specific reaction conditions .

Scientific Research Applications

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl and amino groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis and drug formulation, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is unique due to its multiple silyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a versatile reagent in both research and industrial applications .

Properties

CAS No.

32046-28-9

Molecular Formula

C21H55O8PSi5

Molecular Weight

607.1 g/mol

IUPAC Name

bis[2,3-bis(trimethylsilyloxy)propyl] trimethylsilyl phosphate

InChI

InChI=1S/C21H55O8PSi5/c1-31(2,3)25-18-20(27-33(7,8)9)16-23-30(22,29-35(13,14)15)24-17-21(28-34(10,11)12)19-26-32(4,5)6/h20-21H,16-19H2,1-15H3

InChI Key

OABPYCCCPPLWNE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(COP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.